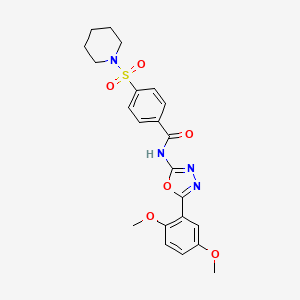

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 2,5-dimethoxyphenyl substituent at the 5-position of the oxadiazole ring and a piperidinylsulfonyl-linked benzamide group at the 2-position.

Properties

IUPAC Name |

N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O6S/c1-30-16-8-11-19(31-2)18(14-16)21-24-25-22(32-21)23-20(27)15-6-9-17(10-7-15)33(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPGGTGLIYJCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the oxadiazole ring and piperidine moiety, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C23H26N4O6S, with a molecular weight of 486.54 g/mol. The compound features an oxadiazole ring which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N4O6S |

| Molecular Weight | 486.54 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The mechanism involves:

- Molecular Targets : Binding to enzymes and receptors that regulate cellular functions.

- Cell Signaling Pathways : Interference with pathways involved in cell proliferation and apoptosis, which is crucial for its anticancer activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Antimycobacterial Activity : The compound has shown effectiveness against both susceptible and drug-resistant strains of Mycobacterium tuberculosis (MICs ranging from 4–8 µM) .

Comparative Antimicrobial Efficacy

A study highlighted the efficacy of various oxadiazole derivatives against different bacterial strains:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound 21c | 4–8 | M. tuberculosis |

| Compound 22a | 1.56 | Staphylococcus aureus |

| Compound 22b | 0.78 | Bacillus subtilis |

Anticancer Properties

The compound has been studied for its potential anticancer effects. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- In vitro Studies : A study demonstrated that the compound inhibited the proliferation of human cancer cell lines with IC50 values indicating significant potency.

- In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups.

Comparison with Similar Compounds

LMM5: 4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide

- Key Structural Differences :

- Oxadiazole Substituent : A (4-methoxyphenyl)methyl group at the 5-position vs. the 2,5-dimethoxyphenyl group in the target compound.

- Sulfonamide Group : Benzyl(methyl)sulfamoyl vs. piperidin-1-ylsulfonyl.

- Bioactivity : Demonstrated antifungal efficacy against Candida albicans (MIC₅₀ = 8 µg/mL) via thioredoxin reductase (Trr1) inhibition .

LMM11: 4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide

Agricultural 1,3,4-Oxadiazole Derivatives

- Example : 1-(Pyridine-4′-Carbonyl)-4-Arylthiosemicarbazides and derived 1,3,4-oxadiazoles.

- Key Differences : Substituents include pyridine-carbonyl and arylthiosemicarbazide groups, leading to plant growth promotion rather than antimicrobial effects .

Structure-Activity Relationship (SAR) Analysis

Key SAR Observations:

Oxadiazole Substituents :

- Electron-donating groups (e.g., methoxy in LMM5 and the target compound) enhance antifungal activity compared to heteroaromatic substituents (e.g., furan in LMM11).

- Bulkier substituents (e.g., (4-methoxyphenyl)methyl in LMM5) may improve enzyme binding affinity.

Sulfonamide Moieties :

- Piperidinylsulfonyl (target compound) and benzyl(methyl)sulfamoyl (LMM5) groups likely enhance solubility and membrane penetration compared to cyclohexyl(ethyl)sulfamoyl (LMM11).

Biological Activity Divergence :

- Substitutions dictate application specificity. For example, pyridine-carbonyl derivatives in agricultural contexts lack antifungal properties but promote plant growth .

Mechanistic and Pharmacological Implications

- Antifungal Target: Both LMM5 and LMM11 inhibit thioredoxin reductase (Trr1), a critical enzyme in oxidative stress response.

- Piperidinylsulfonyl Advantage : Compared to LMM5’s benzyl(methyl)sulfamoyl group, the piperidine ring in the target compound could reduce metabolic instability, extending half-life in vivo.

Q & A

Q. How can researchers optimize the synthesis of N-(5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For oxadiazole formation, use dehydrating agents like POCl₃ or PCl₃ under anhydrous conditions at 80–100°C. Coupling the oxadiazole core with the piperidine-sulfonyl benzamide moiety typically employs carbodiimide-based coupling agents (e.g., DCC or EDC) in aprotic solvents (e.g., DMF or DCM) at room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns of the 2,5-dimethoxyphenyl and piperidine-sulfonyl groups. For example, the methoxy protons resonate at δ 3.7–3.9 ppm, while sulfonyl-linked piperidine protons appear as multiplet peaks between δ 1.5–3.0 ppm .

- HRMS : Validate molecular formula (e.g., C₂₂H₂₄N₄O₆S) with <2 ppm error .

- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at 1150–1350 cm⁻¹, oxadiazole C=N stretch at 1600–1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours in sealed vials. Monitor degradation via HPLC .

- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Use LC-MS to identify hydrolysis products (e.g., cleavage of the oxadiazole ring or sulfonamide bond) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous oxadiazole-sulfonamide hybrids?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across studies to account for concentration-dependent effects. For example, minor structural differences (e.g., chloro vs. methoxy substituents) may alter potency by 10–100-fold .

- Target Selectivity Profiling : Use kinase or receptor-binding assays to confirm off-target interactions (e.g., COX-2 vs. 5-LOX inhibition) .

Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., tubulin or EGFR) using AutoDock Vina. Prioritize derivatives with improved hydrogen bonding (e.g., sulfonyl group with Lys residue) or π-π stacking (dimethoxyphenyl with hydrophobic pockets) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to predict optimal functional groups .

Q. What experimental approaches validate the compound’s mechanism of action in anticancer studies?

- Methodological Answer :

- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death in treated vs. control cancer lines .

- Western Blotting : Measure expression of apoptotic markers (e.g., Bcl-2, Bax) and cell-cycle regulators (e.g., p21) .

Q. How do researchers address solubility challenges during in vitro and in vivo testing?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations to enhance aqueous solubility .

- LogP Optimization : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring while maintaining lipophilic balance (target LogP 2–4) .

Data Analysis & Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill slopes.

- ANOVA with Tukey’s Test : Compare inhibition across multiple concentrations or analogs (p < 0.05) .

Q. How can researchers ensure reproducibility in SAR studies of this compound’s analogs?

- Methodological Answer :

- Standardized Assay Conditions : Use fixed incubation times (e.g., 24 hours for cytotoxicity) and cell passage numbers (≤20) .

- Positive Controls : Include reference inhibitors (e.g., doxorubicin for anticancer assays) to normalize inter-lab variability .

Specialized Methodologies

Q. What techniques characterize enantiomeric purity if asymmetric synthesis is employed for chiral derivatives?

Q. How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode to biological targets?

- Methodological Answer :

- Co-crystallization : Soak protein crystals (e.g., human carbonic anhydrase) with 1–5 mM compound for 48 hours.

- Data Collection : Resolve structures at ≤2.0 Å resolution (e.g., using synchrotron radiation) to visualize key interactions (e.g., sulfonamide-Zn²⁺ coordination) .

Conflict Resolution & Innovation

Q. How to reconcile discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer :

- Rescore Docking Poses : Apply molecular dynamics (MD) simulations (50 ns) to account for protein flexibility.

- Proteolysis Studies : Use thermal shift assays to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.